N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide

Physicochemical characterization Solid-state properties Formulation development

N-(Pyridin-2-ylmethyl)naphthalene-2-sulfonamide (CAS 312594-33-5) is a synthetic sulfonamide derivative combining a naphthalene-2-sulfonyl core with a pyridin-2-ylmethylamine substituent. With a molecular formula of C16H14N2O2S and a molecular weight of 298.36 g/mol, this compound exists as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4g/mol
CAS No. 312594-33-5
Cat. No. B403640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide
CAS312594-33-5
Molecular FormulaC16H14N2O2S
Molecular Weight298.4g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CC=N3
InChIInChI=1S/C16H14N2O2S/c19-21(20,18-12-15-7-3-4-10-17-15)16-9-8-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2
InChIKeyBYNPZXLJLAZBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.9 [ug/mL]

N-(Pyridin-2-ylmethyl)naphthalene-2-sulfonamide (CAS 312594-33-5): A Structurally Distinctive Sulfonamide Scaffold for Targeted Chemical Biology and Medicinal Chemistry Procurement


N-(Pyridin-2-ylmethyl)naphthalene-2-sulfonamide (CAS 312594-33-5) is a synthetic sulfonamide derivative combining a naphthalene-2-sulfonyl core with a pyridin-2-ylmethylamine substituent [1]. With a molecular formula of C16H14N2O2S and a molecular weight of 298.36 g/mol, this compound exists as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . It has been evaluated as a potential ligand for human carbonic anhydrase II, demonstrating measurable binding affinity in both nanoESI-MS and surface plasmon resonance assays [2]. The compound is cataloged in authoritative chemical databases including PubChem and J-GLOBAL, and is primarily utilized as a research chemical and synthetic building block [1].

Structurally distinct 2-sulfonamide regioisomer scaffold
Pyridylmethyl handle for late-stage functionalization
Reported CA II binding supports fragment-based studies
Low-melting solid with distinct formulation profile

Why N-(Pyridin-2-ylmethyl)naphthalene-2-sulfonamide Cannot Be Replaced by Unsubstituted or Regioisomeric Naphthalenesulfonamides


Generic substitution of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide with its closest structural analogs—unsubstituted naphthalene-2-sulfonamide or the regioisomeric naphthalene-1-sulfonamide derivatives—would result in fundamentally different physicochemical and biological profiles. The introduction of the pyridin-2-ylmethyl substituent dramatically lowers the melting point from 215–219 °C (unsubstituted) to 34–38 °C , altering solubility, formulation, and handling characteristics critical for reproducible experimental workflows. Critically, the 1-sulfonamide regioisomer (P2M) has been co-crystallized with the ABA receptor PYR1 as pyrabactin A, demonstrating a distinct binding mode that is absent for the 2-sulfonamide isomer [1][2]. Furthermore, the pyridyl nitrogen and sulfonamide NH in the target compound enable bidentate metal coordination that is structurally impossible for unsubstituted naphthalene-2-sulfonamide [3]. These differences underscore that in-class compounds are not functionally interchangeable.

Regioisomer 1-Sulfonamide regioisomer targets ABA receptor, not CA II; binding profile may shift.
Unsubstituted Lacks pyridyl handle; bidentate metal coordination may not be achievable.
Formulation Melting point depression vs. unsubstituted alters handling and storage protocols.

Quantitative Differentiation Evidence: N-(Pyridin-2-ylmethyl)naphthalene-2-sulfonamide vs. Closest Analogs


Melting Point Depression of ~180 °C Relative to Unsubstituted Naphthalene-2-sulfonamide Enables Distinct Formulation and Handling Profiles

The target compound N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide exhibits a melting point of 34–38 °C , representing a dramatic ~180 °C depression compared to the unsubstituted parent compound naphthalene-2-sulfonamide, which melts at 215–219 °C . This substantial difference is attributable to the disruption of intermolecular hydrogen-bonding networks by the pyridin-2-ylmethyl substituent. The near-ambient melting point of the target compound facilitates processing at mild temperatures, reduces thermal degradation risk, and broadens the range of compatible formulation solvents relative to the unsubstituted analog.

Melting point depression
Reported context
ΔTm ≈ 180 °C lower vs. unsubstituted
Enables low-temperature processing and formulation
Requires controlled storage below ambient temperature
Physicochemical characterization Solid-state properties Formulation development

Boiling Point Reduction of ~180 °C vs. Unsubstituted Naphthalene-2-sulfonamide Facilitates Purification by Distillation

The target compound has a reported boiling point of 242.8 °C at 760 mmHg , which is approximately 181 °C lower than that of unsubstituted naphthalene-2-sulfonamide (423.8 °C at 760 mmHg) . This substantial reduction in boiling point is a direct consequence of the pyridin-2-ylmethyl substitution, which reduces molecular symmetry and intermolecular forces. The lower boiling point enables purification by conventional vacuum distillation techniques that would be impractical for the unsubstituted comparator, which requires temperatures exceeding 400 °C.

Boiling point reduction
Reported context
ΔTb ≈ 181 °C lower vs. unsubstituted
Facilitates distillation-based purification
May support scale-up workflows; verify purity after distillation
Purification methodology Thermal properties Process chemistry

Measurable Binding Affinity for Human Carbonic Anhydrase II (Kd ~50–66 μM) Not Reported for Unsubstituted Naphthalene-2-sulfonamide in BindingDB

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide has been evaluated for binding to human carbonic anhydrase II using two orthogonal biophysical methods: nanoESI mass spectrometry (Kd = 5.07 × 10^4 nM = 50.7 μM) and surface plasmon resonance (Kd = 6.55 × 10^4 nM = 65.5 μM) [1]. While unsubstituted naphthalene-2-sulfonamide is a known CA II binder (PDB: 6T81) [2], no quantitative Kd or Ki values for the unsubstituted comparator are deposited in BindingDB, preventing a direct head-to-head comparison. The target compound's binding, though modest, represents a structurally characterized interaction that distinguishes it from the 1-sulfonamide regioisomer, which binds to the unrelated ABA receptor PYR1 rather than carbonic anhydrase [3].

CA II binding affinity
Reported
Kd 50.7 μM (nanoESI), 65.5 μM (SPR)
Fragment-level binding context for SAR exploration
No comparator Kd in BindingDB; modest affinity, verify in target assay
Carbonic anhydrase inhibition Binding affinity Enzyme targeting

Structural Determinant of Regioisomeric Selectivity: 2-Sulfonamide Enables Bidentate Metal Chelation Absent in 1-Sulfonamide Isomer

The 2-sulfonamide regioisomer positions the sulfonamide group such that the sulfonamide nitrogen and the pyridyl nitrogen can simultaneously act as donor atoms for bidentate metal ion coordination [1]. This coordination geometry is inherently constrained in the 1-sulfonamide isomer (P2M), where the spatial orientation of the naphthalene ring shifts the sulfonamide group into an orientation less favorable for simultaneous Npyridine–Nsulfonamide chelation. The sulfonamide DPA-based cobalt(II) literature confirms that bis(pyridin-2-ylmethyl)naphthalene-1-sulfonamide ligands form active Co(II) complexes with ROS-driven cytotoxicity against breast cancer cell lines [2], but these are bis-substituted systems; the mono-pyridin-2-ylmethyl 2-sulfonamide scaffold offers a distinct denticity for controlled metal coordination.

Bidentate chelation geometry
Class-level inference
Npyridine–Nsulfonamide donor set possible
May support mononuclear metal complex design
Coordination capacity depends on metal ion; confirm experimentally
Coordination chemistry Metal complex design Ligand geometry

Recommended Application Scenarios for N-(Pyridin-2-ylmethyl)naphthalene-2-sulfonamide Based on Differentiated Properties


Fragment-Based Drug Discovery Targeting Carbonic Anhydrase Isoforms

The documented binding to human carbonic anhydrase II (Kd ~50–66 μM), though modest, positions this compound as a viable fragment hit for structure-based lead optimization . Its low molecular weight (298.36 g/mol) and the presence of the zinc-binding sulfonamide pharmacophore make it a suitable starting point for fragment growing or merging strategies. The 2-sulfonamide regioisomer additionally avoids the ABA receptor (PYR1) binding promiscuity of the 1-sulfonamide isomer [1], offering cleaner selectivity profiles in cellular assays.

Synthesis of Naphthalene-2-sulfonamide-Derived Library Compounds via Late-Stage Functionalization

The low melting point (34–38 °C) and accessible boiling point (242.8 °C) facilitate purification by distillation or low-temperature recrystallization, making this compound an attractive building block for parallel synthesis and medicinal chemistry library production . The pyridin-2-ylmethyl handle allows for further N-alkylation, metal coordination, or quaternization reactions that are not accessible with the unsubstituted parent compound.

Coordination Chemistry Scaffold for Mononuclear Metal Complexes

The bidentate Npyridine–Nsulfonamide donor set enables the synthesis of well-defined mononuclear metal complexes . The 2-sulfonamide geometry is conducive to forming stable chelate rings with divalent first-row transition metals (e.g., Co²⁺, Cu²⁺, Zn²⁺), with potential applications in catalysis, magnetic materials, or bioinorganic model chemistry [1]. The absence of a second pyridyl arm (as in DPA-based ligands) leaves additional coordination sites open for substrate binding or catalytic turnover.

Negative Control for Pyrabactin/ABA Receptor Studies

Because the 1-sulfonamide regioisomer (as pyrabactin A) is an established ABA receptor agonist , the 2-sulfonamide isomer serves as an ideal regioisomeric negative control in plant biology experiments probing PYR/PYL receptor function. The documented absence of PYR1 co-crystallization for the 2-sulfonamide isomer supports its use as a structurally matched, biologically inactive comparator in ABA signaling assays.

Application
Selection Property
Validation Focus
Carbonic anhydrase fragment-based lead optimization
Reported CA II binding fragment hit (modest affinity)
Binding mode characterization and SAR
Medicinal chemistry library synthesis
Pyridylmethyl handle for derivatization & low-temperature purification
Purification method compatibility (distillation/recrystallization)
Mononuclear metal complex design
Bidentate Npyridine–Nsulfonamide donor set
Chelation geometry and metal selectivity
ABA receptor study regioisomeric control
2-Sulfonamide lacks PYR1 binding (regioisomeric selectivity)
Negative control validation vs. 1-sulfonamide agonist
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